molecular formula C13H19NO B030786 Desthienylethyl rotigotine CAS No. 101470-23-9

Desthienylethyl rotigotine

Cat. No. B030786
M. Wt: 205.3 g/mol
InChI Key: VCYPZWCFSAHTQT-NSHDSACASA-N
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Description

“Desthienylethyl rotigotine” is a variant of the drug “Rotigotine”, which is a non-selective dopamine agonist . It is used for the treatment of Parkinson’s Disease and Restless Leg Syndrome . The drug is formulated as a once-daily transdermal patch which provides a slow and constant supply of the drug over the course of 24 hours .


Molecular Structure Analysis

The molecular formula of “Desthienylethyl rotigotine” is C13H19NO . Its average mass is 205.296 Da and its monoisotopic mass is 205.146667 Da .

Scientific Research Applications

  • Parkinson's Disease Treatment : Rotigotine has been shown to improve sleep, pain, mood, and quality of life in Parkinson's disease patients (Ghys et al., 2011). It significantly improves early-morning motor function and nocturnal sleep disturbance in these patients, with common adverse events being nausea and dizziness (Trenkwalder et al., 2010).

  • Transdermal Treatment : The drug shows promise as a transdermal treatment for Parkinson's disease due to its enhanced duration of effect and high oral bioavailability (Jenner, 2005).

  • Experimental Models : In animal models, pulsatile administration of rotigotine normalized motor activity in MPTP-treated marmosets, indicating its potential in treating Parkinson's disease (Rose et al., 2007).

  • Restless Legs Syndrome : Rotigotine has also been identified as a treatment option for restless legs syndrome, delivered continuously via a transdermal patch (Benitez et al., 2014).

  • Antidepressant Properties : There is evidence suggesting rotigotine may have antidepressant properties at certain doses (Bertaina-Anglade et al., 2006).

  • Combined Therapy : Rotigotine improves symptoms in early Parkinson's disease patients and reduces 'off' time in advanced patients when combined with levodopa (Reynolds et al., 2005).

  • Dopamine Receptor Affinity : Rotigotine is a specific dopamine receptor agonist with a preference for the D3 receptor, also interacting with D4 and D5 receptors (Scheller et al., 2008).

  • Novel Delivery Systems : Research is being conducted on novel delivery systems for rotigotine, such as intranasal delivery and microemulsion-based hydrogels, to improve patient compliance and reduce irritation (Choudhury et al., 2019; Wang et al., 2015).

Safety And Hazards

Rotigotine has been found to be well tolerated in subjects with moderate hepatic impairment . Most adverse events were mild in intensity and typical for dopamine agonists or for transdermal therapeutics .

Future Directions

More detailed studies on the stability of rotigotine are still lacking, mainly in the pharmacokinetic and toxicological characterization of its impurities . This suggests that future research could focus on these areas to ensure product quality and safety .

properties

IUPAC Name

(6S)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15/h3-5,11,14-15H,2,6-9H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYPZWCFSAHTQT-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@H]1CCC2=C(C1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436893
Record name (6S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desthienylethyl rotigotine

CAS RN

101470-23-9
Record name Desthienylethyl rotigotine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101470239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESTHIENYLETHYL ROTIGOTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0A0O2B54C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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